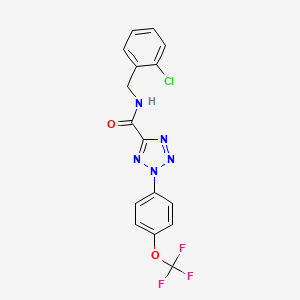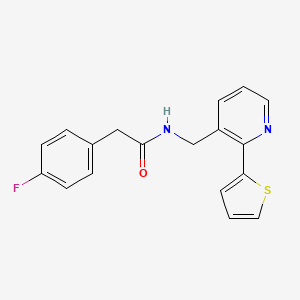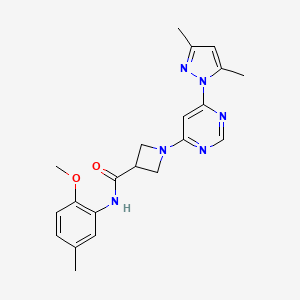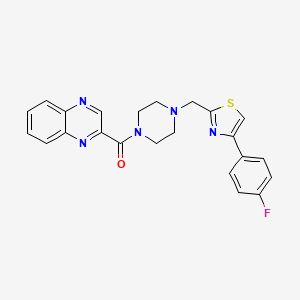![molecular formula C13H16F3NO3S3 B2831634 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2415466-50-9](/img/structure/B2831634.png)
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a dithiepan ring, and a trifluoromethyl group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through the cyclization of a suitable precursor, such as a diol or dithiol, under acidic or basic conditions.
Attachment of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Sulfonamide Formation: The benzenesulfonamide moiety is typically introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new carbon-fluorine bonds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism by which N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different reactivity and binding properties.
4-(Trifluoromethyl)benzenesulfonamide: Lacks the dithiepan ring and hydroxy group, leading to different chemical behavior and applications.
Uniqueness
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties, and the dithiepan ring, which adds structural complexity. These features make it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S3/c14-13(15,16)10-1-3-11(4-2-10)23(19,20)17-7-12(18)8-21-5-6-22-9-12/h1-4,17-18H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIXZCXOTUNHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2831552.png)
![4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2831555.png)
![3-[(2-fluorophenyl)methyl]-6-(pyridin-4-yl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2831557.png)
![3-(4-fluorobenzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B2831558.png)

![6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

![2-[(1-{[(4-bromophenyl)carbamoyl]methyl}-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2831565.png)
![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)

![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2831571.png)
![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)
![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2831574.png)
